(5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride
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Overview
Description
(5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C4H3Cl2NO2S2 and a molecular weight of 232.11 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride typically involves the chlorination of thiazole derivatives. One common method includes the reaction of 5-chloro-1,3-thiazole with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used .
Scientific Research Applications
(5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins in bacterial and fungal cells .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-1,3-thiazol-4-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of a sulfonyl chloride group.
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-chloro-3-methoxyphenyl)methanol: Another structurally related compound with different functional groups.
Uniqueness
(5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which makes it a valuable reagent in organic synthesis. Its ability to form a wide range of derivatives through substitution reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
(5-chloro-1,3-thiazol-4-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO2S2/c5-4-3(7-2-10-4)1-11(6,8)9/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSUPTHVBLHZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Cl)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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